
3,4-Dimethoxy-5-hydroxybenzaldehyde
Vue d'ensemble
Description
3,4-Dimethoxy-5-hydroxybenzaldehyde is a natural product found in Zanthoxylum piperitum . It has a molecular formula of C9H10O4 and a molecular weight of 182.17 g/mol . It is also known by other names such as 3-Hydroxy-4,5-dimethoxybenzaldehyde, 5-Hydroxy-3,4-dimethoxybenzaldehyde, and 5-Hydroxyveratraldehyde .
Synthesis Analysis
The synthesis of 3,4-Dimethoxy-5-hydroxybenzaldehyde can be achieved in three steps from vanillin, with the key step being a copper-catalyzed hydrolysis of 5-bromovanillin to give 4,5-dihydroxy-3-methoxybenzaldehyde .Molecular Structure Analysis
The IUPAC name for 3,4-Dimethoxy-5-hydroxybenzaldehyde is 3-hydroxy-4,5-dimethoxybenzaldehyde . The InChI is 1S/C9H10O4/c1-12-8-4-6 (5-10)3-7 (11)9 (8)13-2/h3-5,11H,1-2H3 and the InChIKey is NVLTWXMZECWWPC-UHFFFAOYSA-N . The Canonical SMILES is COC1=CC (=CC (=C1OC)O)C=O .Physical And Chemical Properties Analysis
3,4-Dimethoxy-5-hydroxybenzaldehyde has a molecular weight of 182.17 g/mol . The computed properties include a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . The Rotatable Bond Count is 3 . The Exact Mass and Monoisotopic Mass are both 182.05790880 g/mol .Applications De Recherche Scientifique
Medicine: Antitumor Agent Synthesis
3,4-Dimethoxy-5-hydroxybenzaldehyde is utilized in the synthesis of aryl benzothiazole derivatives. These derivatives have shown promise as antitumor agents, potentially offering new avenues for cancer treatment .
Material Science: Polymerization Catalyst
This compound serves as a starting reagent in the polymerization of various organic compounds. Its role in phase transfer catalyzed polymerization is crucial for creating specialized polymers with potential applications in material science .
Biochemistry: Enzymatic Reactions
In biochemistry, 3,4-Dimethoxy-5-hydroxybenzaldehyde is involved in enzymatic reactions, particularly as a mediator in the degradation of certain dyes by bacterial laccase. This highlights its role in understanding and harnessing enzyme functions .
Pharmacology: PET Imaging Agents
The compound is used in the development of PET (Positron Emission Tomography) cancer imaging agents. Its properties help in creating compounds that can be used for diagnostic imaging in oncology .
Organic Synthesis: Synthetic Intermediate
As a synthetic intermediate, 3,4-Dimethoxy-5-hydroxybenzaldehyde is instrumental in the synthesis of various organic molecules. Its versatility makes it a valuable asset in the toolkit of organic chemists .
Analytical Chemistry: Laboratory Reagent
In analytical chemistry, this compound is used as a laboratory reagent. Its specific chemical properties allow for its use in analytical procedures and chemical assays to determine the presence or concentration of other substances .
Environmental Science: Degradation Studies
This chemical plays a role in environmental science, particularly in the study of the degradation of environmental pollutants. Its reactivity can be harnessed to understand and mitigate the impact of harmful substances in the environment .
Food Industry: Flavor and Fragrance
In the food industry, 3,4-Dimethoxy-5-hydroxybenzaldehyde is explored for its potential use in flavor and fragrance. Its molecular structure can contribute to the development of new flavors and aromas for various food products .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .
Propriétés
IUPAC Name |
3-hydroxy-4,5-dimethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-8-4-6(5-10)3-7(11)9(8)13-2/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLTWXMZECWWPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50183978 | |
| Record name | 3,4-Dimethoxy-5-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50183978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethoxy-5-hydroxybenzaldehyde | |
CAS RN |
29865-90-5 | |
| Record name | 3,4-Dimethoxy-5-hydroxybenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029865905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dimethoxy-5-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50183978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dimethoxy-5-hydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1'-(1,2-Ethanediyl)bis[1-methyl-silane]](/img/structure/B129488.png)

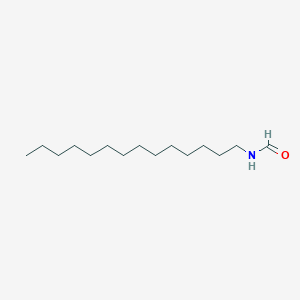
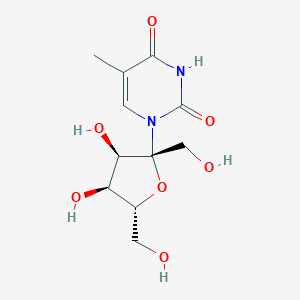

![(5R,8R)-8-hydroxy-1,7-diazaspiro[4.4]nonane-2,6-dione](/img/structure/B129500.png)
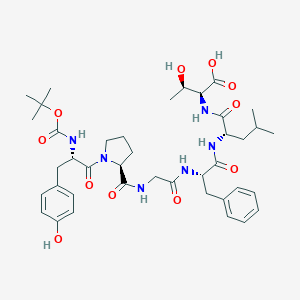

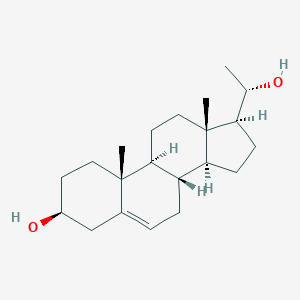

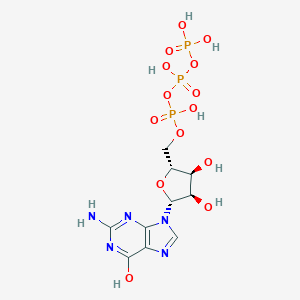
![(5R,5aR,8aR,9S)-9-[2-[2-(dimethylamino)ethyl-methylamino]ethyl]-5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-6-one](/img/structure/B129521.png)

